molecular formula C3H5NO2 B1615415 1-Nitropropene CAS No. 3156-70-5

1-Nitropropene

Cat. No.: B1615415
CAS No.: 3156-70-5
M. Wt: 87.08 g/mol
InChI Key: RIHXMHKNTLBIPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Nitropropene is an organic compound with the molecular formula C3H5NO2 It is a nitroalkene, characterized by the presence of a nitro group (-NO2) attached to a carbon-carbon double bond

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Nitropropene can be synthesized through several methods, one of which involves the dehydration of 1-nitro-2-propanol. This reaction typically requires an acid catalyst and elevated temperatures to facilitate the removal of water and formation of the double bond.

Industrial Production Methods: On an industrial scale, this compound can be produced by the vapor-phase nitration of propane. This process involves the reaction of propane with nitric acid at high temperatures, resulting in the formation of various nitroalkanes, including this compound .

Chemical Reactions Analysis

Types of Reactions: 1-Nitropropene undergoes a variety of chemical reactions, including:

    Oxidation: It can be oxidized to form nitropropanoic acid.

    Reduction: Reduction of this compound typically yields 1-aminopropane.

    Substitution: The nitro group can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products:

    Oxidation: Nitropropanoic acid.

    Reduction: 1-Aminopropane.

    Substitution: Various substituted nitropropenes depending on the nucleophile used.

Scientific Research Applications

1-Nitropropene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-nitropropene exerts its effects involves its reactivity with nucleophiles. The nitro group is highly electron-withdrawing, making the carbon-carbon double bond more susceptible to nucleophilic attack. This reactivity underlies many of its chemical transformations and applications. In biological systems, it can react with thiol groups in proteins, potentially altering their function .

Comparison with Similar Compounds

    1-Nitropropane: An isomer of 1-nitropropene, differing in the position of the nitro group.

    2-Nitropropane: Another isomer with the nitro group attached to the second carbon.

    Nitroethane: A shorter-chain nitroalkane with similar reactivity.

Uniqueness: this compound is unique due to the presence of both a nitro group and a carbon-carbon double bond, which imparts distinct reactivity compared to its saturated counterparts. This combination allows for a wider range of chemical transformations and applications .

Properties

CAS No.

3156-70-5

Molecular Formula

C3H5NO2

Molecular Weight

87.08 g/mol

IUPAC Name

1-nitroprop-1-ene

InChI

InChI=1S/C3H5NO2/c1-2-3-4(5)6/h2-3H,1H3

InChI Key

RIHXMHKNTLBIPJ-UHFFFAOYSA-N

Isomeric SMILES

C/C=C/[N+](=O)[O-]

SMILES

CC=C[N+](=O)[O-]

Canonical SMILES

CC=C[N+](=O)[O-]

Pictograms

Acute Toxic; Irritant; Health Hazard

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.